Bunitrolol, chemically known as o-(2-hydroxy-3-tertiary butylamino)-propoxy)-benzonitrile, is a β-adrenergic receptor blocking agent. [, ] It is classified as a β-blocker with intrinsic sympathomimetic activity (ISA). [, , ] Bunitrolol has been a subject of scientific research, particularly in the fields of pharmacology, biochemistry, and toxicology, to investigate its interactions with biological systems. [, , , , ]
From Salicylonitrile: One method involves reacting salicylonitrile with epichlorohydrin, followed by amination with tert-butylamine. This method offers a total yield of 35.7% based on the initial salicylonitrile. []
From (RS)-Epichlorohydrin: Another approach utilizes (RS)-epichlorohydrin as a starting material, leading to the synthesis of (RS)-, (R)-, and (S)-Bunitrolol through a series of chemical transformations involving (RS)-, (S)-, and (R)-2-cyanoglycidyl ether and (RS)-, (R)-, and (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol intermediates. []
Chemoenzymatic Synthesis: Bunitrolol can also be synthesized through a chemoenzymatic approach. This method involves the enzymatic kinetic resolution of (R)- and (S)-1-chloro-3-(2-cyanophenoxy)propan-2-ol intermediates using lipases like PS-C and CCL for transesterification. This process offers a way to obtain enantioenriched forms of Bunitrolol. []
4-Hydroxylation: A major metabolic pathway for Bunitrolol is 4-hydroxylation, leading to the formation of 4-hydroxybunitrolol. [, , , ] This reaction requires NADPH and is inhibited by carbon monoxide, proadifen, metyrapone, and cimetidine, indicating the involvement of cytochrome P450 enzymes. []
Enantioselective Metabolism: Bunitrolol exhibits enantioselective metabolism, with differences in the rate of 4-hydroxylation observed for its enantiomers. [, , ] Studies indicate that specific amino acid residues in the active site of CYP2D6, such as valine at position 374, influence the enantioselectivity of Bunitrolol 4-hydroxylation. []
Metabolic Interactions: The metabolism of Bunitrolol can be influenced by the presence of other drugs or compounds. For instance, cimetidine inhibits Bunitrolol 4-hydroxylation competitively. []
β-Adrenergic Receptor Blockade: Bunitrolol acts as a β-adrenergic receptor antagonist, primarily targeting β1-adrenergic receptors in the heart. [, , ] This blockade results in a decrease in heart rate and myocardial contractility, leading to a reduction in myocardial oxygen demand. [, , , , ]
Intrinsic Sympathomimetic Activity (ISA): While acting as a β-blocker, Bunitrolol also possesses intrinsic sympathomimetic activity (ISA). [, , ] This means that it can partially stimulate β-adrenergic receptors, potentially mitigating some of the negative inotropic effects associated with pure β-blockade. []
Vasodilatory Effects: In addition to its effects on β-adrenergic receptors, Bunitrolol may also contribute to vasodilation through mechanisms involving α1-adrenoceptor blocking activity. []
Investigating β-Adrenergic Receptor Function: Due to its β-adrenergic blocking properties, Bunitrolol has been used to investigate the role of β-adrenergic receptors in various physiological processes. For example, researchers have used Bunitrolol to study the effects of β-blockade on heart rate, myocardial contractility, and blood pressure regulation. [, , , , ]
Studying Drug Metabolism: Bunitrolol's metabolism, particularly its 4-hydroxylation by cytochrome P450 enzymes, has been a subject of investigation to understand drug-drug interactions and interindividual variability in drug response. [, , , , , ]
Evaluating Enantioselective Drug Metabolism: The enantioselective metabolism of Bunitrolol has been utilized to probe the stereoselectivity of drug-metabolizing enzymes like CYP2D6. [, , ] These studies provide insights into the factors influencing drug efficacy and safety.
Assessing Blood-Brain Barrier Transport: Research has investigated the transport of Bunitrolol across the blood-brain barrier, particularly the role of P-glycoprotein (P-gp) efflux pumps in limiting its brain penetration. [] This information is crucial for understanding drug distribution and potential central nervous system effects.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: